2-Fluoro-5-(4-methylphenyl)benzoic acid
CAS No.: 1183641-87-3
Cat. No.: VC2919295
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183641-87-3 |
|---|---|
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.23 g/mol |
| IUPAC Name | 2-fluoro-5-(4-methylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | IYTVYDHFZDUNIM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
Introduction
2-Fluoro-5-(4-methylphenyl)benzoic acid is a synthetic organic compound with the molecular formula C14H11FO2 and a molecular weight of approximately 230.24 g/mol . This compound belongs to the class of benzoic acids, which are commonly used in pharmaceuticals and chemical synthesis due to their versatility and reactivity.
Synthesis and Applications
While specific synthesis methods for 2-Fluoro-5-(4-methylphenyl)benzoic acid are not detailed in the available literature, compounds of this nature are typically synthesized through cross-coupling reactions or direct fluorination methods. The presence of fluorine and the methylphenyl group can enhance the compound's membrane permeability and metabolic stability, making it a potential candidate for medicinal chemistry applications.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C14H11FO2 |
| Molecular Weight | 230.24 g/mol |
| CAS Number | 1183641-87-3 |
| Chemical Structure | Benzoic acid backbone with a fluorine atom at the 2-position and a 4-methylphenyl group at the 5-position |
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis methods to produce this compound on a larger scale.
-
Biological Activity Screening: Investigating its antimicrobial, anticancer, or other potential biological activities.
-
Computational Studies: Using computational chemistry to predict its interactions with biological targets and potential drug-like properties.
Given the current state of knowledge, there is a need for comprehensive studies to uncover the full potential of 2-Fluoro-5-(4-methylphenyl)benzoic acid in various fields of chemistry and biology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume